3-Methyl-kdo
3-Methyl-kdo
Brand Name:
Vulcanchem
CAS No.:
111187-87-2
VCID:
VC20858645
InChI:
InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1
SMILES:
COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O
Molecular Formula:
C9H16O8
Molecular Weight:
252.22 g/mol
3-Methyl-kdo
CAS No.: 111187-87-2
Cat. No.: VC20858645
Molecular Formula: C9H16O8
Molecular Weight: 252.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111187-87-2 |
|---|---|
| Molecular Formula | C9H16O8 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | (4R,5R,6R,7R)-4,6,7,8-tetrahydroxy-5-methoxy-2-oxooctanoic acid |
| Standard InChI | InChI=1S/C9H16O8/c1-17-8(7(14)6(13)3-10)4(11)2-5(12)9(15)16/h4,6-8,10-11,13-14H,2-3H2,1H3,(H,15,16)/t4-,6-,7-,8-/m1/s1 |
| Standard InChI Key | HFBGCURPZAAYRW-XVFCMESISA-N |
| Isomeric SMILES | CO[C@H]([C@@H](CC(=O)C(=O)O)O)[C@@H]([C@@H](CO)O)O |
| SMILES | COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
| Canonical SMILES | COC(C(CC(=O)C(=O)O)O)C(C(CO)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator